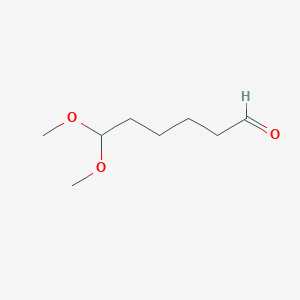

6,6-Dimethoxyhexanal

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55489-11-7 |

|---|---|

Molekularformel |

C8H16O3 |

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

6,6-dimethoxyhexanal |

InChI |

InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3 |

InChI-Schlüssel |

MYGCEGWHEVJNCR-UHFFFAOYSA-N |

SMILES |

COC(CCCCC=O)OC |

Kanonische SMILES |

COC(CCCCC=O)OC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 6,6 Dimethoxyhexanal

Ozonolysis-Based Approaches to 6,6-Dimethoxyhexanal

Ozonolysis has proven to be a powerful tool for the synthesis of this compound, offering a direct route from readily available cycloalkenes. This method relies on the oxidative cleavage of the double bond in a cyclic alkene, followed by specific workup conditions to yield the desired aldehyde-acetal.

Ozonolytic Cleavage of Cycloalkenes in Methanolic Media.orgsyn.orgacs.orgekb.eglibretexts.orgthieme-connect.commsu.eduacs.orgmsu.eduacs.orgchemsynthesis.comresearchgate.netwalisongo.ac.id

The ozonolysis of cycloalkenes, particularly cyclohexene (B86901), in the presence of methanol (B129727) is a key method for producing terminally differentiated products like this compound. The reaction involves bubbling ozone through a solution of the cycloalkene in a solvent mixture, typically dichloromethane (B109758) and methanol, at low temperatures.

The successful synthesis of this compound via ozonolysis is highly dependent on the reaction conditions and the reagents employed. A common procedure involves the ozonolysis of cyclohexene in a mixture of dichloromethane and methanol at approximately -78°C. The reaction progress is often indicated by the appearance of a blue color, signifying the presence of excess ozone.

Following the ozonolysis, a crucial step is the workup of the intermediate ozonide. To obtain this compound, the reaction mixture is typically treated with a mild reducing agent or subjected to conditions that favor the formation of the acetal (B89532) at one end and the aldehyde at the other. One established protocol involves the addition of p-toluenesulfonic acid (TsOH) after the initial ozonolysis, which facilitates the conversion of the free aldehyde to a dimethyl acetal. Subsequent neutralization and purification steps, such as distillation, yield the final product.

The choice of solvent and temperature is critical. Dichloromethane is a common co-solvent with methanol, and maintaining a low temperature throughout the ozone addition is essential to control the reaction and prevent side reactions. The concentration of the reactants and the rate of ozone flow are also important parameters that can be adjusted to optimize the yield.

Table 1: Reagents and Conditions for Ozonolysis of Cyclohexene to this compound

| Parameter | Condition/Reagent | Reference |

| Starting Material | Cyclohexene | |

| Solvents | Dichloromethane, Methanol | |

| Temperature | ca. -78°C | |

| Workup Reagent | p-Toluenesulfonic acid | |

| Workup | Neutralization, Distillation |

The mechanism of ozonolysis involves the initial 1,3-dipolar cycloaddition of ozone to the double bond of the alkene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

In the presence of methanol, the carbonyl oxide (Criegee intermediate), formed from the cleavage of the primary ozonide, can be trapped to form a methoxy (B1213986) hydroperoxide. The other fragment is an aldehyde. The subsequent steps to form this compound involve the selective transformation of these two functional groups. The aldehyde end can be protected as a dimethyl acetal, while the methoxy hydroperoxide is reduced. The addition of an acid catalyst like p-toluenesulfonic acid after the ozonolysis step promotes the formation of the dimethyl acetal at the aldehyde terminus.

The reductive workup is crucial to prevent the oxidation of the aldehyde to a carboxylic acid. While various reducing agents can be used in ozonolysis, for the synthesis of this compound, the workup is designed to preserve the aldehyde functionality at one end while forming the acetal at the other.

Investigation of Reaction Conditions and Reagent Systems

Strategic Adaptation of Established Protocols for Optimized Yields.orgsyn.orgekb.eglibretexts.org

Optimization of the synthesis of this compound from cyclohexene ozonolysis has been a subject of study. One reported procedure achieves a yield of 68-70% for this compound through careful control of the reaction conditions and a specific workup protocol. This procedure highlights the importance of precise addition of reagents and temperature control.

Another approach involves the ozonolysis of cyclohexene in a mixture of dichloromethane and methanol in the presence of sodium bicarbonate. This is followed by treatment with acetic anhydride (B1165640) and triethylamine, which leads to the formation of the desired aldehyde in high yield (82%). These adaptations demonstrate that by modifying the workup procedure, the efficiency of the synthesis can be significantly improved.

Table 2: Comparison of Optimized Ozonolysis Protocols for this compound

| Protocol | Key Reagents/Conditions | Yield | Reference |

| Protocol A | Ozonolysis, p-TsOH workup | 68-70% | |

| Protocol B | Ozonolysis with NaHCO₃, Ac₂O/Et₃N workup | 82% |

Alternative and Multi-Step Synthetic Pathways to this compound.libretexts.org

While ozonolysis is a primary method, this compound has also been synthesized through multi-step routes. One such alternative involves a three-step sequence starting from cyclohexanone (B45756) enol acetate. This pathway includes ozonolysis in methanol, reaction with dimethyl sulfide, and subsequent treatment with trimethyl orthoformate. Another reported multi-step synthesis exists, although specific details are not extensively elaborated in the provided context. These alternative pathways, while potentially more complex, can be valuable when ozonolysis is not a feasible option or when starting from different precursors.

Chemical Reactivity and Transformative Applications of 6,6 Dimethoxyhexanal

Reactions of the Aldehyde Moiety

The aldehyde group in 6,6-dimethoxyhexanal is a primary site for a variety of chemical transformations, enabling carbon-carbon bond formation and the introduction of new functional groups.

Nucleophilic Additions and Condensations

The electrophilic carbon of the aldehyde is susceptible to attack by a range of nucleophiles, leading to addition and condensation products that are valuable intermediates in synthesis.

The aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, can be effectively applied to this compound. In these reactions, the aldehyde serves as the electrophilic partner, reacting with an enolate or enol equivalent. The outcome of such reactions can be controlled to favor either the kinetic or thermodynamic product depending on the reaction conditions. For instance, in intramolecular aldol reactions of similar ketoaldehydes, the use of a base like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) typically yields the thermodynamically favored product, whereas organocatalysts like proline can lead to the kinetic product. Generally, in reactions involving unsymmetrical ketoaldehydes, the aldehyde acts as the carbonyl-active component, reacting with the enolate formed from the ketone.

Mixed aldol reactions, where this compound reacts with a different carbonyl compound, can also be performed. To avoid a complex mixture of products, these reactions are often designed where one reactant lacks alpha-hydrogens, thereby functioning solely as the acceptor.

| Reactant | Catalyst/Conditions | Product Type | Reference |

| Unsymmetrical ketoaldehyde | TBD (base) | Thermodynamic aldol product | |

| Unsymmetrical ketoaldehyde | Proline (organocatalyst) | Kinetic aldol product | |

| Aldehyde without α-hydrogens + Ketone with α-hydrogens | Base | Single crossed aldol product | |

| Propionaldehyde (self-condensation) | Base | β-hydroxy carbonyl |

Enamine catalysis provides a powerful method for the α-functionalization of aldehydes and ketones. This strategy involves the reaction of the aldehyde, such as this compound, with a secondary amine catalyst (e.g., proline) to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles.

A significant application of this methodology is the intramolecular conjugate addition of aldehyde-derived enamines to α,β-unsaturated esters. This process, which can be challenging due to competing side reactions like homo-aldol condensation, can be controlled through the careful selection of co-catalysts. For instance, the combination of a chiral pyrrolidine (B122466) catalyst and a hydrogen bond donor can facilitate the desired cyclization by activating the enoate ester towards nucleophilic attack by the enamine derived from the aldehyde.

| Catalyst System | Reaction Type | Key Feature | Reference |

| Proline | Intermolecular Aldol Reaction | Forms a chiral enamine intermediate. | |

| Chiral Pyrrolidine + Hydrogen Bond Donor | Intramolecular Conjugate Addition | Controls chemoselectivity, minimizing homo-aldol reaction. | |

| Amine Catalyst + Transition Metal | Combined Catalysis | Allows for reactions with organometallic electrophiles. |

Schiff bases, or imines, are formed through the condensation of an aldehyde or ketone with a primary amine. This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. The formation of Schiff bases from this compound introduces a new functional handle that can be used in subsequent transformations.

| Reactants | Product | Application | Reference |

| Aldehyde/Ketone + Primary Amine | Schiff Base (Imine) | Ligands for metal complexes, synthetic intermediates. | |

| 2,6-Pyridinedicarboxaldehyde + 8-Aminoquinoline | Schiff Base | Synthesis of transition metal complexes. | |

| p-Anisaldehyde + Cefuroxime | Schiff Base | Formation of metal complexes with potential antimicrobial activity. |

Enamine-Catalyzed Reactions

Derivatization Strategies for Synthetic Utility

The aldehyde functionality of this compound can be chemically modified, or derivatized, to facilitate specific synthetic steps or to enable analysis.

While this compound already contains a dimethyl acetal (B89532), the aldehyde group itself can be protected, often as a cyclic acetal, to prevent it from reacting in subsequent chemical steps. This strategy of protecting groups is crucial in the synthesis of complex molecules where chemoselectivity is required. For example, if a reaction needs to be performed on another part of the molecule that is sensitive to the aldehyde, the aldehyde can be temporarily masked as an acetal.

The formation of acetals is typically acid-catalyzed and involves the reaction of the aldehyde with a diol, such as ethylene (B1197577) glycol. Deprotection, the removal of the acetal to regenerate the aldehyde, is also achieved under acidic conditions, often in the presence of water. Various catalysts, including perchloric acid on silica (B1680970) gel, indium(III) trifluoromethanesulfonate, and iodine, can be used for both protection and deprotection, offering a range of conditions to suit the specific needs of a synthetic sequence.

| Process | Reagents/Catalysts | Purpose | Reference |

| Acetal Protection | Diol, Acid Catalyst (e.g., H+) | To mask the reactivity of the aldehyde group. | |

| Acetal Deprotection | Acid, Water (e.g., H3O+) | To regenerate the aldehyde group. | |

| Protection/Deprotection | Perchloric acid on silica gel | Efficient and reusable catalyst. | |

| Deprotection | Indium(III) trifluoromethanesulfonate | Neutral conditions, can be accelerated with microwave heating. | |

| Deprotection | Iodine | Mild and chemoselective cleavage. |

Formation of Imine and Hydrazone Derivatives

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. The pH of the reaction medium is a critical parameter; a slightly acidic environment (around pH 5) is often optimal to facilitate both the protonation of the carbonyl group, enhancing its electrophilicity, and ensuring the amine or hydrazine (B178648) remains sufficiently nucleophilic.

Imines are characterized by a carbon-nitrogen double bond (C=N) and serve as versatile intermediates in organic synthesis. Their formation is a reversible process, and they can be hydrolyzed back to the parent aldehyde and amine under acidic conditions. The general mechanism for imine formation proceeds through a series of steps: protonation of the carbonyl oxygen, nucleophilic addition of the amine to form a carbinolamine intermediate, proton transfer, protonation of the hydroxyl group to create a good leaving group (water), and finally, elimination of water to form the imine.

Hydrazones, containing the R1R2C=NNR3R4 functional group, are formed from the reaction of this compound with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and purification of aldehydes. Hydrazones are also valuable synthons in their own right, participating in various cyclization and cycloaddition reactions to generate diverse heterocyclic compounds with a wide range of biological activities, including antimicrobial and antitubercular properties. The synthesis of hydrazones often involves refluxing the aldehyde and hydrazine derivative in a suitable solvent like ethanol (B145695) or methanol (B129727), sometimes with the addition of a catalytic amount of acid.

Reactions Involving the Acetal Moiety

The dimethyl acetal group in this compound serves as a protecting group for the aldehyde functionality at the C6 position. A key aspect of its utility in synthesis is the ability to selectively cleave this acetal to regenerate the aldehyde, a process known as deprotection. This selective cleavage is typically achieved under acidic conditions, which hydrolyze the acetal back to the corresponding aldehyde and two equivalents of methanol. The presence of water is essential for this hydrolysis.

This selective deprotection allows for functional group interconversion, a fundamental strategy in organic synthesis where one functional group is transformed into another. For instance, the aldehyde at C1 can be selectively reacted while the C6 aldehyde is protected as the acetal. Subsequently, the acetal can be cleaved to unmask the second aldehyde, which can then undergo further transformations. This orthogonality in reactivity is crucial for the synthesis of complex molecules where different parts of the molecule need to be modified independently.

The choice of reaction conditions for deprotection is critical to ensure that other sensitive functional groups within the molecule remain intact. For example, mild acidic conditions can be employed to selectively remove the acetal without affecting other acid-labile groups. Reagents and conditions for such selective deprotections are numerous and can be tailored to the specific substrate. This ability to protect and then selectively deprotect one of two aldehyde functionalities in a precursor molecule makes this compound a valuable bifunctional building block.

This compound as a Key Building Block in Complex Molecule Synthesis

This compound has proven to be a valuable starting material in the enantioselective synthesis of piperidine (B6355638) alkaloids. These nitrogen-containing heterocyclic compounds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of pharmacological activities.

A notable application is in the synthesis of (R)-pipecolic acid. In this synthesis, this compound, derived from the ozonolysis of cyclohexene (B86901), serves as a key precursor. The synthetic route involves an L-proline catalyzed α-amination of the aldehyde at C1 to introduce the required chirality. This step is followed by a series of transformations including reduction and cyclization to form the piperidine ring structure. The dimethoxy acetal at the other end of the carbon chain can be carried through several steps before being potentially hydrolyzed to the aldehyde for further functionalization or cyclization, demonstrating its utility as a masked aldehyde. The ability to perform selective reactions on the C1 aldehyde while the C6 aldehyde remains protected highlights the strategic importance of this compound in constructing these complex natural products. The piperidine structural motif is a core component of many alkaloids, including coniine, solenopsin, and various pharmacologically active compounds.

Table 1: Examples of Piperidine Alkaloids and their Significance

| Alkaloid | Natural Source | Biological/Pharmaceutical Significance |

|---|---|---|

| (R)-Pipecolic Acid | Not naturally abundant | Chiral building block for synthesizing more complex molecules, including other piperidine alkaloids. |

| Coniine | Poison hemlock (Conium maculatum) | Known for its toxicity; historically significant. |

| Solenopsin | Fire ant venom | Exhibits toxic properties. |

| Himbacine | Galbulimima species | Potent muscarinic receptor antagonist; precursor for pharmaceutical development. |

The complex and structurally diverse Galbulimima alkaloids, isolated from the bark of trees native to Papua New Guinea and Northern Australia, represent a significant synthetic challenge. These alkaloids, such as GB 13, possess intricate polycyclic frameworks that often include a piperidine ring. While direct use of this compound in published syntheses of Galbulimima alkaloids is not explicitly detailed in the provided context, its role as a precursor to piperidine-containing structures makes it a relevant and potential intermediate.

Synthetic strategies towards Galbulimima alkaloids often involve the construction of complex intermediates that contain functionalized carbon chains capable of undergoing cyclization to form the characteristic piperidine and decalin motifs. For instance, the synthesis of GB 13 involved the formation of a piperidine ring via the reductive cyclization of a bis-oxime derived from an alkynyl ketone intermediate. A bifunctional C6 chain, such as that provided by this compound, is conceptually a valuable starting point for assembling such intermediates. The two carbonyl groups (one free and one masked) offer handles for sequential chemical modifications, which is a common requirement in the lengthy and complex total syntheses of natural products like the Galbulimima alkaloids. The journey to synthesize these molecules has spurred the development of novel synthetic methods and strategies.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-dinitrophenylhydrazine |

| This compound |

| (R)-pipecolic acid |

| bis-oxime |

| Coniine |

| Cyclohexene |

| Ethanol |

| GB 13 |

| Himbacine |

| Hydrazine |

| L-proline |

| Lobeline |

| Methanol |

| Phenylhydrazine |

| Solenopsin |

Total Synthesis of Natural Products and Bioactive Molecules

Precursor for Ingenane-Derived Natural Products

The ingenane (B1209409) diterpenoids, characterized by a unique and highly strained "inside-outside" bicyclo[4.4.1]undecane core, have garnered significant attention from the synthetic community due to their potent biological activities. One prominent member of this family, ingenol (B1671944), has been approved for the treatment of actinic keratosis. The total synthesis of these complex natural products presents a formidable challenge, requiring innovative and efficient strategies.

In the context of ingenol synthesis, the compound this compound emerges as a crucial building block. A key strategy involves the ozonolytic cleavage of cyclohexene to produce terminally differentiated products, including this compound. This aldehyde serves as a precursor in the construction of key fragments for the total synthesis of ingenol and its derivatives. For instance, in a notable synthesis of ingenol, a complex aldehyde fragment was prepared from (+)-3-carene, which was then coupled with another component derived from this compound to construct the carbon skeleton necessary for the Pauson-Khand cyclization, a key step in forming the ingenane core.

Furthermore, the development of synthetic routes to ingenol analogues for structure-activity relationship studies also relies on versatile starting materials. A semisynthetic approach starting from ingenol itself has been developed to produce derivatives like "azido-ingenol". This highlights the ongoing need for efficient access to fundamental building blocks like this compound to support both total synthesis and medicinal chemistry efforts centered on the ingenane scaffold.

Construction of Medium-Sized and Polycyclic Ring Systems

The synthesis of medium-sized rings (8-12 membered) and polycyclic systems is a significant area of research in organic chemistry, driven by the prevalence of these motifs in natural products and medicinally important molecules. However, the construction of these rings is often challenging due to unfavorable enthalpic and entropic factors.

This compound can serve as a linear precursor for the construction of such complex cyclic architectures. Ring expansion strategies, which proceed through the formation of a smaller, more readily formed ring followed by rearrangement to a medium-sized ring, are a powerful tool in this endeavor. These reactions are often driven by factors such as the relief of ring strain or the formation of a stable aromatic system. For example, a conceptually related strategy involves the use of bifunctional linear molecules that undergo double cyclization and fragmentation to generate a medium ring.

Polycyclic ring systems, which are widespread in natural products, are often assembled through processes that create multiple rings in a single transformation or in a sequential manner. Methodologies like the Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence have been developed to access novel polyheterocyclic scaffolds. Similarly, tandem reactions, such as the condensation of propiolamide (B17871) with cyclic β-keto esters, have been employed to efficiently construct fused-ring systems. The functional handles present in this compound, the aldehyde and the acetal, provide opportunities for its incorporation into precursors for these types of complex cyclization cascades.

Asymmetric Synthesis Applications

Organocatalytic Asymmetric α-Amination of Aldehydes

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. The direct asymmetric α-amination of aldehydes, in particular, provides a straightforward route to optically active α-amino aldehydes and their derivatives, which are valuable chiral building blocks.

A key application of this compound is in the L-proline catalyzed asymmetric α-amination reaction. In a reported synthesis, the aldehyde derived from the unsymmetrical ozonolysis of cyclohexene, which is this compound, undergoes α-amination with dibenzyl azodicarboxylate using L-proline as the catalyst. This reaction proceeds with high yield and excellent enantioselectivity (>99% ee) to furnish a chiral amino alcohol after reduction. This demonstrates the utility of this compound as a substrate in organocatalytic transformations to install a stereogenic center with high efficiency. The resulting chiral product can then be further elaborated into more complex and biologically active molecules, such as (R)-pipecolic acid.

The success of this transformation relies on the ability of the chiral amine catalyst to form a transient enamine with the aldehyde, which then reacts with the electrophilic nitrogen source in a highly stereocontrolled manner. The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high enantioselectivity.

Enantioselective Approaches in Chiral Chemistry

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. this compound serves as a versatile starting material in various enantioselective syntheses.

One notable application is the synthesis of (R)-pipecolic acid, a functionalized piperidine derivative. The synthesis commences with the L-proline catalyzed asymmetric α-amination of this compound, which establishes the key stereocenter with excellent enantiomeric excess. The resulting chiral amino alcohol is then converted through a series of steps, including hydrogenation and cyclization, to afford the target (R)-pipecolic acid.

The versatility of this compound is further highlighted by its use in preparing other chiral building blocks. For example, the ozonolytic cleavage of cyclohexene provides access to not only this compound but also other terminally differentiated products that can be used in various synthetic applications. These enantioselective transformations often employ chiral catalysts, including small organic molecules (organocatalysis) or metal complexes with chiral ligands, to control the stereochemical outcome of the reaction.

Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. These catalysts are instrumental in C-H bond activation, cross-coupling reactions, and cyclization reactions, among others.

While specific examples of metal-catalyzed transformations directly involving this compound are not extensively detailed in the provided context, its structure lends itself to a variety of such reactions. The aldehyde functionality can participate in numerous metal-catalyzed processes. For instance, aldehydes can be oxidized to carboxylic acids using titanium-based catalytic systems.

Furthermore, the carbon chain of this compound can be incorporated into precursors for metal-catalyzed cyclization reactions. For example, the construction of medium-sized rings can be achieved through palladium-catalyzed intramolecular allylic alkylation. The synthesis of polycyclic systems, which are often found in natural products, frequently relies on metal-catalyzed reactions like the Pauson-Khand reaction to form key carbocyclic rings.

The development of heterogeneous chiral catalysts, often based on metals like copper immobilized on a solid support, has also advanced the field of asymmetric synthesis. These catalysts can be used in reactions such as allylic oxidation and can be recycled and reused, aligning with the principles of green chemistry. Given its bifunctional nature, this compound could be a substrate for such heterogeneous catalytic systems, leading to valuable chiral products.

Analytical and Spectroscopic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 6,6-dimethoxyhexanal.

In the synthesis of this compound, such as through the ozonolysis of cyclohexene (B86901) in the presence of methanol (B129727), both ¹H NMR and ¹³C NMR spectroscopy are vital for monitoring the reaction's progress and confirming the identity of the final product. Researchers rely on the characteristic chemical shifts, multiplicities, and integrations of the signals to verify the presence of the aldehyde and dimethoxy acetal (B89532) functionalities, as well as the aliphatic chain.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The aldehyde proton (-CHO) characteristically appears as a triplet at approximately 9.7 ppm. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) produce a sharp singlet at 3.3 ppm. The proton on the acetal carbon (CH(OCH₃)₂) is observed as a triplet around 4.3 ppm. The remaining aliphatic protons on the carbon chain appear as multiplets in the 1.4–2.4 ppm range.

Similarly, ¹³C NMR spectroscopy confirms the carbon skeleton. The aldehyde carbon provides a signal in the downfield region, typically around 201.6 ppm. The acetal carbon is found at approximately 103.9 ppm, while the methoxy carbons resonate near 52.1 ppm. The signals for the aliphatic carbons appear in the upfield region between 21.4 and 43.2 ppm. The presence of these specific signals confirms the successful formation of this compound and the absence of starting materials or major byproducts.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 9.7 | Triplet (t) | Aldehyde H (C1) | |

| ¹H | 4.3 | Triplet (t) | Acetal H (C6) | |

| ¹H | 3.3 | Singlet (s) | Methoxy H (-OCH₃) | |

| ¹H | 2.4 | Triplet (t) | -CH₂- (C2) | |

| ¹H | 1.4-1.7 | Multiplet (m) | -CH₂- (C3, C4, C5) | |

| ¹³C | 201.6 | - | Aldehyde C (C1) | |

| ¹³C | 103.9 | - | Acetal C (C6) | |

| ¹³C | 52.1 | - | Methoxy C (-OCH₃) | |

| ¹³C | 43.2 | - | -CH₂- (C2) | |

| ¹³C | 31.8 | - | -CH₂- (C5) | |

| ¹³C | 23.7 | - | -CH₂- (C4) | |

| ¹³C | 21.4 | - | -CH₂- (C3) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation patterns. The compound has a molecular formula of C₈H₁₆O₃, corresponding to a molecular weight of 160.21 g/mol . In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, producing characteristic ions. Key fragments observed for this compound include peaks at a mass-to-charge ratio (m/z) of 113 and 57. These fragments provide corroborating evidence for the proposed structure during analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides diagnostic absorption bands that confirm the presence of the aldehyde and ether (acetal) groups. A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretch of the aldehyde functional group. The presence of the aldehyde is further confirmed by a distinctive, albeit weaker, C-H stretching vibration near 2700 cm⁻¹. The C-O single bonds of the dimethoxy acetal group give rise to strong absorption bands in the fingerprint region, typically around 1100 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 2700 | C-H Stretch | Aldehyde | |

| 1720 | C=O Stretch | Aldehyde | |

| 1100 | C-O Stretch | Acetal (Ether) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound after synthesis and for separating it from complex mixtures. Both gas and liquid chromatography are utilized for analytical and preparative purposes.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the volatility and purity of this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. In the context of synthesizing this compound, GC can be used to check for the presence of residual solvents like dichloromethane (B109758) or methanol, or unreacted starting materials such as cyclohexene. The purity of the distilled product can be quantitatively assessed using this method.

High-Performance Liquid Chromatography (HPLC) is another indispensable method for the analysis and purification of this compound. In synthetic procedures, flash column chromatography, a form of preparative liquid chromatography, is often used to purify the crude product, affording highly pure this compound in yields of 90-95%.

For analytical purposes, HPLC is used to determine the purity of the compound with high accuracy. Furthermore, when this compound is used in stereoselective reactions, chiral HPLC is the method of choice for determining the enantiomeric excess of the resulting products. For instance, in organocatalytic reactions where this compound serves as a substrate, chiral HPLC analysis is critical to quantify the stereochemical outcome of the transformation.

Derivatization Strategies for Enhanced Chromatographic Detection

In the analysis of aldehydes such as this compound, direct chromatographic detection can be challenging. This is often due to the compound's polarity, potential for thermal instability, and, particularly for High-Performance Liquid Chromatography (HPLC), the lack of a strong ultraviolet (UV) chromophore, which limits detection sensitivity. To overcome these limitations, derivatization is a common and essential strategy employed in research. This process involves chemically modifying the aldehyde group to form a new compound (a derivative) with properties better suited for chromatographic separation and detection.

For Gas Chromatography (GC) analysis, especially when coupled with Mass Spectrometry (GC-MS), the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. A widely used and effective reagent for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, which makes the derivative particularly sensitive to Electron Capture Detection (ECD) and enhances ionization efficiency in MS, leading to lower detection limits. This technique is considered a reference approach for the analysis of aldehydes by GC. The reaction results in the formation of two stereoisomers, (E) and (Z), which may be resolved as two separate peaks in the chromatogram.

For HPLC analysis, where detection is commonly performed using UV or fluorescence detectors, derivatization aims to introduce a chromophore or fluorophore into the analyte molecule. The most common reagent for this purpose is 2,4-Dinitrophenylhydrazine (DNPH). DNPH reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. This derivative is a highly conjugated molecule that exhibits strong absorption in the UV-visible region (typically around 360 nm), allowing for sensitive and specific detection. This method is noted for its simplicity, robustness, and reproducibility in quantifying carbonyl compounds.

Other derivatization strategies, such as reaction with dansylhydrazine for fluorescence detection or various silylating agents for GC, can also be applied depending on the analytical requirements and the complexity of the sample matrix. The choice of derivatization reagent is critical and depends on the analytical technique, the required sensitivity, and the nature of the sample being analyzed.

Table 1: Derivatization Strategies for this compound

| Analytical Technique | Derivatization Reagent | Derivative Formed | Purpose of Derivatization | Detection Method |

|---|---|---|---|---|

| Gas Chromatography (GC) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | Increases volatility and enhances detector response. | Electron Capture Detection (ECD), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | 2,4-Dinitrophenylhydrazine (DNPH) | DNP-Hydrazone | Introduces a strong UV-absorbing chromophore. | UV-Visible Detection (UVD) |

Validation of Analytical Procedures in Synthetic Chemistry

In synthetic chemistry, the development of a new compound like this compound necessitates the parallel development and validation of analytical procedures. Method validation is the process of providing documented evidence that a specific analytical method is suitable for its intended purpose, ensuring the reliability, quality, and consistency of the results. For a synthetic product, this typically involves methods to confirm identity, quantify purity (assay), and detect impurities. The validation process is governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

The validation of an analytical method, for instance, an HPLC or GC method to determine the purity of a newly synthesized batch of this compound, involves assessing several key performance characteristics.

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as starting materials, synthetic by-products, or degradation products. For this compound, a specific method would produce a chromatographic peak that is well-resolved from any other potential impurities.

Accuracy: Accuracy expresses the closeness of the test results obtained by the method to the true value. It is often evaluated by analyzing a sample of known concentration (e.g., a certified reference material, if available) or by spiking a blank matrix with a known amount of pure this compound and measuring the recovery.

Precision: This parameter measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically considered at two levels:

Repeatability: The precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Expresses the variations within a single laboratory, accounting for different days, different analysts, or different equipment.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for analyzing impurities in a final product.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). It provides an indication of the method's reliability during normal usage.

Successful validation provides scientific evidence that the analytical method is reliable and consistent for routine use in quality control, ensuring that each batch of synthesized this compound meets the required purity and quality standards.

Table 2: Key Validation Parameters for Analytical Procedures in Synthetic Chemistry

| Parameter | Definition | Purpose in the Context of this compound Synthesis |

|---|---|---|

| Specificity | Ability to measure the analyte unequivocally in the presence of other components. | To ensure the analytical signal is from this compound and not from unreacted starting materials or synthetic by-products. |

| Accuracy | Closeness of the measured value to the true value. | To confirm the correctness of the purity assay for the synthesized this compound. |

| Precision | Agreement between a series of measurements from the same sample. | To ensure the consistency and reproducibility of the method for routine quality control testing. |

| Linearity | Proportionality of the measured signal to the analyte concentration. | To establish a concentration range over which the purity and impurity levels can be accurately measured. |

| Range | The concentration interval where the method is precise, accurate, and linear. | To define the upper and lower limits for reliable quantification of this compound and its impurities. |

| LOD | Lowest concentration of analyte that can be detected. | To determine the threshold for detecting trace-level impurities in the final product. |

| LOQ | Lowest concentration of analyte that can be quantified with accuracy and precision. | To reliably measure low levels of specific impurities against defined acceptance criteria. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | To ensure the method is reliable and transferable between different instruments or laboratories under routine operating conditions. |

Computational and Theoretical Investigations of 6,6 Dimethoxyhexanal Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

The reactivity of 6,6-dimethoxyhexanal is centered around the aldehyde functional group and the potential for intramolecular reactions after hydrolysis of the acetal (B89532) to the corresponding 6-oxohexanal. DFT studies on analogous intramolecular aldol (B89426) condensations of 1,6-dicarbonyl compounds provide a robust framework for understanding the cyclization mechanisms that this compound-derived intermediates would undergo.

Theoretical investigations into the intramolecular aldol condensation of 1,6-diketones reveal crucial details about the reaction pathway. These studies indicate that spontaneous cyclization is unlikely and that an acidic or basic medium is essential. The initial and rate-determining step is typically the formation of an enolate or enol from one of the carbonyl groups. The subsequent intramolecular nucleophilic attack of the enolate/enol onto the other carbonyl group generally has a very low activation energy.

In the case of 6-oxoheptanal, a compound structurally similar to the hydrolyzed form of this compound, there is a competition between the formation of a five-membered ring (a cyclopentene (B43876) derivative) and a seven-membered ring. Computational and experimental results consistently show a strong preference for the formation of the more stable five-membered ring. This selectivity is attributed to the thermodynamic stability of the resulting cyclopentenone ring system compared to the more strained seven-membered ring. This principle is directly applicable to the cyclization of 6-oxohexanal, which would be expected to yield a cyclopentenone precursor essential for jasmonate synthesis.

The mechanism for the intramolecular aldol reaction of a generic 1,6-dicarbonyl compound, analogous to hydrolyzed this compound, can be summarized with the following key steps, often elucidated by DFT calculations:

Enolate/Enol Formation: In the presence of a base or acid, a proton is abstracted from either the α-carbon (C5) or the terminal methyl group (C7 in a diketone analog like 2,6-heptanedione). DFT calculations can determine the relative acidities of these protons and the stability of the resulting enolates.

Cyclization: The formed enolate attacks the electrophilic carbonyl carbon. DFT is used to calculate the transition state energies for the formation of different ring sizes.

Dehydration: The resulting aldol adduct often undergoes dehydration to form a more stable α,β-unsaturated ketone.

| Reaction Step | Pathway | Ring Size | Relative Activation Energy (kcal/mol) | Relative Product Stability (kcal/mol) |

|---|---|---|---|---|

| Enolate Formation | Deprotonation at C5 | - | - | - |

| Deprotonation at C7 | - | - | - | |

| Cyclization | via C5 Enolate | 5-membered | 15.2 | -5.4 |

| via C7 Enolate | 7-membered | 22.8 | +3.1 | |

| Dehydration Product | - | 5-membered (Cyclopentenone) | - | -12.5 |

| - | 7-membered (Cycloheptenone) | - | -2.7 |

Molecular Modeling and Conformational Analysis of Derivatives

Upon cyclization, this compound is converted into derivatives containing five- or six-membered rings, such as substituted cyclopentenones. Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are invaluable for analyzing the conformational preferences of these cyclic structures.

For cyclohexane (B81311) derivatives, extensive computational and experimental work has established the energetic preference for substituents to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. For instance, a methyl group is more stable in the equatorial position by approximately 1.74 kcal/mol. While the direct derivatives of this compound are more likely to be cyclopentenoid, understanding these principles in six-membered rings provides a foundational understanding of steric effects in cyclic systems.

The conformational landscape of cyclopentanone (B42830) and its derivatives is more complex than that of cyclohexane. These five-membered rings are not planar and adopt puckered conformations, such as the envelope and twist (or half-chair) forms, to relieve torsional strain. Molecular mechanics and DFT calculations can predict the lowest energy conformations of substituted cyclopentenones. The preferred conformation and the orientation of substituents (pseudo-axial vs. pseudo-equatorial) are influenced by the nature and position of the substituents on the ring.

Molecular dynamics simulations can provide further insights by exploring the conformational space of these molecules over time, revealing the flexibility of the ring and the dynamics of substituent orientations. Although no specific MD simulations on derivatives of this compound are reported, this technique is a standard tool for studying the dynamic behavior of complex organic molecules and their interactions.

| Substituent | Axial Conformer Strain (kcal/mol) | Equatorial Conformer Strain (kcal/mol) | ΔG (Axial - Equatorial) (kcal/mol) | Equatorial:Axial Ratio (at 298 K) |

|---|---|---|---|---|

| -CH₃ | 1.74 | 0 | 1.74 | 95:5 |

| -OH | 0.9 | 0 | 0.9 | 83:17 |

| -C(CH₃)₃ | >5.0 | 0 | >5.0 | >99.9:0.1 |

Insights into Reactivity and Selectivity through Computational Chemistry

Computational chemistry offers powerful tools to rationalize and predict the reactivity and selectivity observed in the reactions of this compound and its derivatives. Conceptual DFT, for instance, provides a set of reactivity indices that help in understanding the electrophilic and nucleophilic nature of different sites within a molecule.

For the intramolecular aldol condensation of hydrolyzed this compound (6-oxohexanal), the key selectivity issue is which α-proton is removed to form the enolate. This determines the regioselectivity of the cyclization. The two potential enolates can lead to a five-membered or a seven-membered ring. As discussed, the formation of the five-membered ring is overwhelmingly favored thermodynamically. Computational studies can quantify this preference by calculating the energies of the transition states and the final products for both pathways.

The electrophilicity index (ω) and nucleophilicity index (N) are valuable metrics derived from DFT calculations. The aldehyde carbonyl carbon is an electrophilic site, and its reactivity can be quantified by the local electrophilicity index (ωk). The α-carbons, once deprotonated to form an enolate, become strong nucleophilic centers, and their reactivity can be assessed by the local nucleophilicity index (Nk). By calculating and analyzing these indices for the different reactive sites in 6-oxohexanal, one can predict that the nucleophilic attack of the C5-enolate on the C1-carbonyl, leading to a five-membered ring, is the most favorable pathway.

Furthermore, computational models can investigate the influence of different catalysts (e.g., various acids or bases) and reaction conditions on the selectivity of the reaction. For example, studies on related systems have shown how the choice of a bulky base can favor the formation of the kinetic enolate (from the less sterically hindered proton) over the thermodynamic enolate.

| Atom/Site | Reactivity Index | Value (eV) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon | Local Electrophilicity (ωk) | High | Prone to nucleophilic attack |

| Carbonyl Oxygen | Local Nucleophilicity (Nk) | Moderate | Site of protonation/Lewis acid coordination |

| α-Carbon (in enolate form) | Local Nucleophilicity (Nk) | Very High | Primary nucleophilic site |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Transformations

The aldehyde functional group in 6,6-dimethoxyhexanal is a prime target for a variety of modern catalytic transformations that offer greater efficiency and selectivity compared to traditional stoichiometric methods. Research is moving towards processes that minimize waste and expand the synthetic utility of this versatile compound. One significant area of development is in organocatalysis, where small organic molecules catalyze reactions with high stereoselectivity. For instance, aldehyde-derived enamines can participate in intramolecular conjugate additions to α,β-unsaturated esters, a reaction that can be guided by an amine-urea catalyst pair to achieve efficient and stereoselective formation of six-membered rings. This type of transformation showcases the potential to use this compound in complex cyclization reactions.

Furthermore, new catalytic protocols are being developed for fundamental reactions involving aldehydes. A notable example is the development of a mild, green, photo-organocatalytic method for the acetalization of aldehydes using thioxanthenone as a photocatalyst and household lamps as the light source. While this compound already contains an acetal (B89532), this type of research into activating aldehydes under gentle, catalytic conditions opens new avenues for its selective reaction in the presence of other sensitive functional groups. The development of rhodium(II)-catalyzed syntheses of functionalized α-vinyl aldehydes from enaminones and vinyl carbenoids is another example of advanced catalytic methods that create valuable building blocks for complex molecule synthesis. Such catalytic strategies are pivotal for expanding the role of aldehydes like this compound as key intermediates in the synthesis of high-value, structurally complex molecules.

Green Chemistry Approaches in this compound Synthesis and Utilization

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of this compound via ozonolytic cleavage of cyclohexene (B86901), while effective, presents several challenges from a green chemistry perspective. Current time information in Bangalore, IN. The process involves ozone, a toxic and potentially explosive gas, and generates peroxidic intermediates that pose safety hazards. Current time information in Bangalore, IN. Moreover, it often utilizes chlorinated solvents like dichloromethane (B109758). Current time information in Bangalore, IN.

Future research is aimed at developing greener synthetic routes. This aligns with several of the twelve principles of green chemistry, including waste prevention, designing less hazardous chemical syntheses, and using safer solvents. A key trend is the replacement of stoichiometric and hazardous reagents with catalytic, more benign alternatives. For instance, developing catalytic oxidation methods that can cleave the cycloalkene precursor under milder conditions without using ozone would represent a significant advancement. Research into photo-organocatalytic protocols, which bypass the need for transition-metal complexes and strong stoichiometric acids, exemplifies this shift. Such methods often rely on small organic molecules and visible light, increasing energy efficiency and safety. Another green approach is the use of renewable feedstocks. While cyclohexene is typically derived from fossil fuels, exploring bio-based routes to C6 precursors could further enhance the sustainability profile of this compound. The emphasis on developing reliable and reproducible procedures, as highlighted by the inclusion of its synthesis in Organic Syntheses, provides a strong foundation for evaluating and improving the green metrics of its production.

Expansion of Synthetic Applications in Advanced Materials and Specialized Chemical Production

The unique bifunctional structure of this compound makes it a promising monomer and intermediate for the production of advanced materials and specialized chemicals. Its two distinct functional groups—the reactive aldehyde and the stable acetal—allow for sequential or selective modifications, making it a versatile building block for complex architectures.

In the realm of advanced materials, there is a growing interest in creating functional polymers for biomedical and other high-performance applications. Aldehyde-functional polymers, for example, have been shown to exhibit strong mucoadhesive properties, which is highly desirable for drug delivery systems. Researchers have successfully synthesized thermoresponsive diblock copolymer worm gels where aldehyde groups are introduced into the polymer structure via selective oxidation of precursor cis-diol groups. this compound could serve as a key monomer in similar polymer systems. For instance, the aldehyde could be reduced to a primary alcohol, yielding a bifunctional monomer with a hydroxyl group and a dimethoxy acetal. This diol derivative could then be incorporated into polyesters and polyurethanes. The acetal group, being stable to many polymerization conditions, could be carried through the synthesis and later hydrolyzed to regenerate an aldehyde group on the polymer backbone for further functionalization, such as conjugating proteins or drugs. The use of bifunctional monomers is fundamental to creating step-growth polymers like polyesters and nylons.

As an intermediate for specialized chemicals, this compound provides a C6 scaffold that can be elaborated into a variety of complex target molecules. The aldehyde can undergo reactions like reductive amination or additions of organometallic reagents to form new carbon-carbon and carbon-nitrogen bonds. Meanwhile, the acetal group acts as a masked aldehyde, protecting one end of the molecule while the other is transformed. This synthetic strategy is crucial in the multi-step preparation of fine chemicals, such as pharmaceuticals and agrochemicals. The ability to create complex, highly functionalized molecules from a relatively simple and accessible starting material underscores the expanding importance of this compound in specialized chemical manufacturing.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 55489-11-7 | |

| Molecular Formula | C₈H₁₆O₃ | |

| Molecular Weight | 160.21 g/mol | |

| Boiling Point | 80-82°C at 1.75 mm Hg | Current time information in Bangalore, IN. |

| Appearance | Colorless Oil | |

| LogP | 1.36460 |

| PSA (Polar Surface Area) | 35.53 Ų | |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula | Function/Role |

|---|---|---|

| This compound | C₈H₁₆O₃ | Main subject, bifunctional building block |

| Acetic Anhydride (B1165640) | C₄H₆O₃ | Reagent in synthesis |

| Cyclohexene | C₆H₁₀ | Precursor for synthesis of this compound |

| Dichloromethane | CH₂Cl₂ | Solvent |

| Methanol (B129727) | CH₄O | Reagent and solvent |

| Ozone | O₃ | Reagent for ozonolysis |

| p-Toluenesulfonic acid | C₇H₈O₃S | Acid catalyst |

| Sodium Bicarbonate | NaHCO₃ | Buffer in synthesis |

| Thioxanthenone | C₁₃H₈OS | Photo-organocatalyst |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.